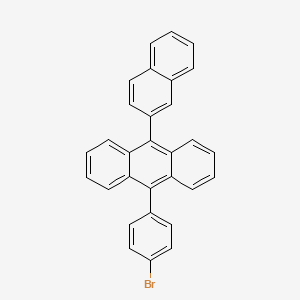

9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene

Description

Properties

IUPAC Name |

9-(4-bromophenyl)-10-naphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H19Br/c31-24-17-15-21(16-18-24)29-25-9-3-5-11-27(25)30(28-12-6-4-10-26(28)29)23-14-13-20-7-1-2-8-22(20)19-23/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIMXPOBAUIYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene chemical properties

An In-Depth Technical Guide to 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene: Properties, Synthesis, and Applications

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. This guide is crafted to provide a deep, mechanistic understanding of this compound, a key building block in advanced materials science. We will explore not just the "what" but the "why"—delving into the causal relationships between its unique molecular architecture and its physicochemical properties. This document is intended for researchers and development professionals who require a thorough and practical understanding of this compound for applications in organic electronics and beyond. Every protocol and piece of analysis is presented through a lens of field-proven insight, aiming to empower your research and development endeavors.

Molecular Identity and Core Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a central anthracene core functionalized at the 9 and 10 positions. These positions are sterically hindered and electronically significant, making substitutions here pivotal in tuning the molecule's properties. The structure combines three distinct aromatic systems: the electron-rich anthracene core, the bulky naphthyl group, and a phenyl ring functionalized with a bromine atom. This bromine atom is particularly important as it serves as a reactive handle for further synthetic transformations, most notably cross-coupling reactions.

The strategic placement of large, rigid substituents like phenyl and naphthyl groups perpendicular to the anthracene plane is a common design principle in materials science. This twisted geometry disrupts intermolecular π-π stacking, which is crucial for preventing aggregation-caused quenching (ACQ) in the solid state and ensuring high photoluminescence quantum yields in thin films.

Table 1: Chemical Identifiers and Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 936854-62-5 | [1][2] |

| Molecular Formula | C₃₀H₁₉Br | [1] |

| Molecular Weight | 459.38 g/mol | |

| Synonyms | 9-(4-bromophenyl)-10-(2-naphthalenyl)anthracene, 9-(4-Bromophenyl)-10-(2-naphthyl)anthracene | [1] |

| Melting Point (Tₘ) | 310 °C | [1][2] |

| Purity (Typical) | >97.0% (HPLC) | [2] |

| Appearance | Typically a white to off-white or yellowish powder. | Inferred from similar compounds[3] |

| Solubility | Expected to be soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene). | Inferred from similar compounds |

| Storage | Store at room temperature, sealed in a dry, dark environment. | [2] |

Synthesis and Mechanistic Considerations

The most prevalent and efficient method for synthesizing asymmetrically 9,10-disubstituted anthracenes is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5] This methodology offers high yields and excellent functional group tolerance. For the target molecule, a two-step sequence is logical, starting from a commercially available precursor like 9-bromoanthracene.

Expertise & Rationale: The choice of a two-step Suzuki coupling pathway is deliberate. Step 1 installs the naphthyl group, creating an intermediate, 9-bromo-10-(naphthalen-2-yl)anthracene. Step 2 then couples the 4-bromophenyl group. This sequential approach provides superior control over the final product compared to a one-pot reaction with multiple coupling partners, which could lead to a statistical mixture of homo-coupled and hetero-coupled products. The palladium catalyst, specifically a phosphine-ligated Pd(0) species like Pd(PPh₃)₄, is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Synthetic Workflow Diagram

Sources

synthesis of 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene via Suzuki coupling

An In-Depth Technical Guide to the Synthesis of 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene via Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a complex biaryl system, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explore the underlying principles, rationale for experimental design, and field-proven insights for optimization and troubleshooting. We will delve into the catalytic cycle, the critical roles of ligands and bases, and provide a detailed, actionable laboratory protocol. This guide is designed to empower researchers with the knowledge to not only replicate this synthesis but also to intelligently adapt cross-coupling strategies for other complex molecular targets.

Introduction: The Architectural Power of Suzuki-Miyaura Coupling

The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the myriad of available methodologies, the Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool, particularly for the formation of C(sp²)–C(sp²) bonds.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, styrenes, and polyolefins.[3][4]

The reaction's widespread adoption in academic and industrial laboratories, including pharmaceutical and materials science, stems from its remarkable functional group tolerance, use of relatively mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents compared to other organometallics.[1][5]

This guide focuses on the targeted synthesis of this compound. This molecule, featuring a sterically demanding 9,10-disubstituted anthracene core, serves as an excellent case study for applying the Suzuki-Miyaura reaction to challenging substrates where steric hindrance can significantly impact catalyst efficiency. The principles and protocols discussed herein are broadly applicable to the synthesis of a wide range of functionalized polycyclic aromatic hydrocarbons.

The Core of the Reaction: Mechanistic Principles

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][6] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7]

The Catalytic Cycle

-

Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands. This complex reacts with the organohalide (in our case, a 9-bromo-10-arylanthracene intermediate), inserting the palladium atom into the carbon-halogen bond. This is often the rate-determining step and results in a Pd(II) intermediate.[1][6]

-

Transmetalation: This step involves the transfer of the organic group from the organoboron compound to the Pd(II) complex.[1] Crucially, the organoboron species must first be activated by a base.[4][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center, displacing the halide.[9][10][11]

-

Reductive Elimination: The final step involves the two organic ligands on the Pd(II) complex coupling to form the new C-C bond of the desired product. This process reduces the palladium back to its catalytically active Pd(0) state, which can then re-enter the cycle.[3][6][7]

Visualizing the Mechanism

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Experimental Design

The synthesis of an unsymmetrical, sterically hindered molecule like this compound requires careful selection of reactants and conditions. A sequential coupling strategy is necessary. This guide will focus on the final, critical Suzuki coupling step: the reaction of 9-bromo-10-(naphthalen-2-yl)anthracene with (4-bromophenyl)boronic acid . The synthesis of the starting material, 9-bromo-10-(naphthalen-2-yl)anthracene, can be achieved via a selective mono-Suzuki coupling of 9,10-dibromoanthracene with naphthalene-2-boronic acid.[12]

Catalyst System: The Engine of the Reaction

The choice of palladium source and, most importantly, the phosphine ligand is paramount to success.[13]

-

Palladium Precatalyst : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. While Pd(PPh₃)₄ can sometimes be used directly, systems using Pd(OAc)₂ or Pd₂(dba)₃ require the addition of a separate phosphine ligand. These "ligated" systems offer greater flexibility and are often more active, especially for challenging substrates.[8][14]

-

Phosphine Ligands : For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands, developed by groups like Buchwald's, are highly effective.[15][16] Ligands such as SPhos and XPhos promote the crucial oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, even with unactivated aryl chlorides.[13][15][16] The increased steric bulk and electron-donating ability of these ligands stabilize the palladium center and facilitate the catalytic cycle.[17]

Base Selection: The Activator

The base plays a critical role in activating the boronic acid for transmetalation.[4][11] The choice of base can dramatically influence reaction outcomes.

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : These are the most common bases. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective, with the latter being more basic and soluble, sometimes enhancing reaction rates. They are typically used in an aqueous solution with a phase-transfer solvent like toluene or dioxane.[2]

-

Phosphates (K₃PO₄) : A strong base that is often effective when carbonates fail, particularly for less reactive substrates.[11][13]

-

Hydroxides and Fluorides (KOH, KF) : These are also used, but their high basicity can sometimes lead to side reactions, including degradation of sensitive functional groups.[8][11]

For the synthesis of diarylanthracenes, an inorganic base like K₂CO₃ or Na₂CO₃ is a robust starting point.[18][19]

Solvent System: The Reaction Environment

The solvent must be capable of dissolving the organic reactants while being compatible with the (often aqueous) base.

-

Common Solvents : Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are widely used, often in combination with water to dissolve the inorganic base.[7][18][19]

-

Degassing : It is absolutely critical to remove dissolved oxygen from the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and can also oxidize the phosphine ligands, halting the catalytic cycle. Degassing is typically achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique.[18][20]

Detailed Experimental Protocol

This protocol outlines the synthesis of the target compound from its key precursors.

CAUTION: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Organohalides and palladium catalysts can be irritants or toxic.[2][21]

Reagent and Materials Table

| Reagent | M.W. ( g/mol ) | Molar Eq. | Quantity (Example Scale) | Purpose |

| 9-bromo-10-(naphthalen-2-yl)anthracene | 407.32 | 1.0 | 407 mg (1.0 mmol) | Organohalide |

| (4-Bromophenyl)boronic acid | 200.82 | 1.2 | 241 mg (1.2 mmol) | Organoboron |

| Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 (1 mol % Pd) | 9.2 mg (0.01 mmol) | Palladium Source |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.025 | 10.3 mg (0.025 mmol) | Ligand |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 415 mg (3.0 mmol) | Base |

| Toluene | - | - | 15 mL | Solvent |

| Deionized Water | - | - | 5 mL | Solvent (for base) |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Procedure

-

Reaction Setup : To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add 9-bromo-10-(naphthalen-2-yl)anthracene (1.0 eq), (4-bromophenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).[20]

-

Inerting the Atmosphere : Seal the flask and thoroughly evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition : Through the septum, add degassed toluene and degassed deionized water (e.g., in a 3:1 ratio). The solvents should be degassed beforehand by sparging with argon for at least 30 minutes.[18][22]

-

Catalyst Addition : Briefly remove the septum under a positive flow of inert gas and add the palladium precatalyst (Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (SPhos, 0.025 eq). Reseal the flask immediately.

-

Reaction Execution : Immerse the flask in a preheated oil bath and heat the mixture to reflux (typically 90-100 °C for a toluene/water system) with vigorous stirring.[22]

-

Monitoring : Allow the reaction to proceed for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), checking for the consumption of the starting anthracene derivative.[2]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with additional water and an organic solvent like ethyl acetate or toluene.[2][18] Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction : Extract the aqueous layer two more times with the organic solvent. Combine all organic layers.

-

Drying and Concentration : Wash the combined organic phase with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2][20]

-

Purification : The resulting crude solid will likely contain the desired product along with catalyst residue and potentially some homocoupled byproducts. Purify the material using silica gel column chromatography. A solvent system of hexanes and dichloromethane is often effective for eluting large polycyclic aromatic hydrocarbons.[22]

Product Characterization

The purified this compound should be characterized to confirm its identity and purity. Expected techniques include:

-

¹H and ¹³C NMR Spectroscopy : To confirm the chemical structure by observing the characteristic shifts and coupling constants of the aromatic protons and carbons.

-

Mass Spectrometry (MS) : To confirm the molecular weight of the compound.

-

Melting Point : To assess the purity of the crystalline solid.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded Pd source, oxidized ligand).2. Insufficient degassing (O₂ present).3. Incorrect base or ligand for the substrate. | 1. Use fresh, high-purity catalyst and ligand.2. Ensure rigorous degassing of solvents and setup.3. Screen alternative ligands (e.g., XPhos) and stronger bases (e.g., K₃PO₄).[13] |

| Protodeborylation | The boronic acid reacts with a proton source (water) instead of the catalyst, reverting to an arene. This is often base and temperature-dependent. | 1. Use the minimum effective amount of water.2. Consider using a boronic ester (e.g., a pinacol ester), which is more stable.3. Use a milder base if possible (e.g., KF).[8] |

| Homocoupling | The boronic acid couples with itself to form a symmetrical biaryl (e.g., 4,4'-dibromobiphenyl). This is often promoted by oxygen. | 1. Ensure the reaction is strictly anaerobic.2. Adjust the catalyst-to-ligand ratio; excess ligand can sometimes suppress this side reaction. |

| Difficult Purification | Product has similar polarity to starting material or byproducts. | 1. Use a high-quality silica gel for chromatography.2. Employ a shallow solvent gradient during elution to improve separation.3. Recrystallization from a suitable solvent system (e.g., toluene/isopropanol) can be an effective final purification step.[23] |

Conclusion

The Suzuki-Miyaura cross-coupling is an exceptionally powerful and versatile tool for the synthesis of complex molecules like this compound. Success with challenging, sterically hindered substrates hinges on a rational, mechanism-driven approach to experimental design. Careful selection of a bulky, electron-rich phosphine ligand, an appropriate base, and strict adherence to anaerobic reaction conditions are critical for achieving high yields. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully implement this synthesis and adapt the methodology to other ambitious synthetic targets in their research endeavors.

References

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

-

Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal. Available at: [Link]

-

BYJU'S. Merits of the Suzuki Coupling Reaction. Available at: [Link]

-

LookChem. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. Available at: [Link]

-

Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

-

Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews. Available at: [Link]

-

Organ, M. G., et al. (2016). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. Available at: [Link]

-

ResearchGate. Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;... Available at: [Link]

-

Guram, A. S., & Buchwald, S. L. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

-

ResearchGate. Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. Available at: [Link]

-

Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education. Available at: [Link]

-

ResearchGate. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Available at: [Link]

-

Semantic Scholar. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Available at: [Link]

-

Kumar, S., et al. (2006). A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available at: [Link]

-

University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Singh, K., et al. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

-

MDPI. The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]

-

MDPI. Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Available at: [Link]

-

Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Photochemical & Photobiological Sciences. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews. Available at: [Link]

-

Zhao, Y., et al. (2021). Crystal structure of 4-(anthracen-9-yl)pyridine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Chalmers University of Technology. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Available at: [Link]

- Google Patents. CN111018687B - Synthesis method of 9, 10-anthraquinone.

Sources

- 1. byjus.com [byjus.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. researchgate.net [researchgate.net]

- 20. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. home.sandiego.edu [home.sandiego.edu]

- 22. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 23. Additive-Assisted Crystallization of 9,10-Diphenylanthracene [mdpi.com]

An In-depth Technical Guide to the Photophysical Properties of 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene

Foreword: Navigating the Known and the Projected in Materials Science

In the dynamic field of organic electronics, the synthesis and characterization of novel chromophores are paramount to advancing technologies such as Organic Light-Emitting Diodes (OLEDs). The molecule 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene stands as a promising candidate within the family of 9,10-disubstituted anthracenes, a class of materials renowned for their robust blue emission and high thermal stability.

Therefore, this document serves a dual purpose: it is both a practical guide based on established principles and a call to the scientific community for further empirical investigation. We will proceed by detailing the most probable synthetic pathways, outlining the essential experimental protocols for its characterization, and discussing its anticipated photophysical behavior by drawing reasoned comparisons with closely related, well-documented molecules. This approach ensures scientific integrity while providing a valuable framework for researchers entering this area of study.

Molecular Structure and Synthetic Strategy

The target molecule, this compound, possesses a core anthracene scaffold, which is the primary luminophore. The substituents at the 9 and 10 positions—a 4-bromophenyl group and a naphthalen-2-yl group—are crucial in modulating its electronic properties, solubility, and solid-state packing, which in turn influence its overall photophysical performance.

Retrosynthetic Analysis and Recommended Synthetic Protocol

The most logical and widely employed method for synthesizing asymmetrically substituted 9,10-diaryl-anthracenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and excellent functional group tolerance. The synthesis can be envisioned as a two-step process starting from 9,10-dibromoanthracene or a single coupling step from a mono-substituted precursor. A reliable pathway would involve the initial synthesis of 9-bromo-10-(naphthalen-2-yl)anthracene, followed by a second coupling with 4-bromophenylboronic acid. However, a more direct approach from 9-(4-Bromophenyl)-10-bromoanthracene is also feasible.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for similar 9,10-disubstituted anthracenes.[1][2]

Materials:

-

9-Bromo-10-(naphthalen-2-yl)anthracene

-

4-Bromophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Standard glassware for inert atmosphere synthesis (Schlenk line)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 9-bromo-10-(naphthalen-2-yl)anthracene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Solvents: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), followed by a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization or sublimation to yield the final product.

Core Photophysical Properties: An Investigative Framework

The photophysical properties of this compound are dictated by its electronic structure. The anthracene core provides the fundamental π-conjugated system responsible for its absorption and emission characteristics.

UV-Visible Absorption and Photoluminescence

The absorption spectrum of 9,10-disubstituted anthracenes typically exhibits well-resolved vibronic structures in the UV-A to the violet region of the electromagnetic spectrum (350-420 nm). These correspond to the S₀ → S₁ (π-π*) transitions of the anthracene core.[3] The emission spectrum is expected to be a mirror image of the absorption bands, displaying blue fluorescence.

A study on the closely related 9-bromo-10-naphthalen-2-yl-anthracene revealed blue to blue-violet light emission.[1] It also demonstrated a slight blue shift in the emission spectrum with an increase in solvent polarity, a phenomenon known as negative solvatochromism. This suggests that the ground state is more polar than the excited state. It is reasonable to hypothesize that this compound will exhibit similar behavior.

Table 1: Projected Photophysical Data

| Property | Expected Value/Range | Solvent |

| Absorption Maxima (λ_abs) | 380 - 420 nm | Dichloromethane |

| Emission Maxima (λ_em) | 430 - 460 nm | Dichloromethane |

| Fluorescence Quantum Yield (Φ_F) | > 0.70 | Toluene |

| Fluorescence Lifetime (τ_F) | 5 - 10 ns | Toluene |

Note: These values are projections based on analogous compounds and require experimental verification.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F) is a critical measure of the efficiency of the emission process. For many 9,10-disubstituted anthracenes, particularly those with rigid aromatic substituents, quantum yields are often high, sometimes approaching unity in non-polar solvents.[4] The presence of the heavy bromine atom in the 4-bromophenyl substituent could potentially lead to a slight decrease in the quantum yield due to the heavy-atom effect, which can promote intersystem crossing to the triplet state.

The fluorescence lifetime (τ_F) is the average time the molecule spends in the excited state before returning to the ground state. For highly fluorescent organic molecules like anthracenes, lifetimes are typically in the nanosecond range.

Experimental Workflows for Characterization

To empirically determine the photophysical properties of this compound, a series of standardized spectroscopic techniques are employed.

UV-Vis Absorption and Photoluminescence Spectroscopy

This is the foundational analysis to determine the absorption and emission profiles of the molecule.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane or toluene) with a concentration of approximately 10⁻⁵ to 10⁻⁶ M.

-

Absorption Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of 250-600 nm.

-

Emission Measurement: Using a spectrofluorometer, excite the sample at its lowest energy absorption maximum (λ_abs). Record the emission spectrum, typically scanning from a wavelength slightly longer than the excitation wavelength to ~700 nm.

Fluorescence Quantum Yield Determination (Relative Method)

The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield. 9,10-Diphenylanthracene is a common standard for blue-emitting compounds.[5]

Protocol:

-

Standard and Sample Preparation: Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

Data Acquisition: Measure the absorbance at the excitation wavelength and the integrated fluorescence intensity for each solution.

-

Calculation: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement

Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.

Protocol:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation and a sensitive single-photon detector.

-

Data Acquisition: Excite the sample solution and measure the time delay between the excitation pulse and the detection of the emitted photons.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ_F).

Visualization of Experimental and Logical Workflows

Diagram 1: Synthetic Pathway

Caption: Proposed Suzuki-Miyaura synthesis route.

Diagram 2: Photophysical Characterization Workflow

Caption: Workflow for photophysical characterization.

Potential Applications and Future Directions

Given the anticipated properties of strong blue emission and high thermal stability, this compound is a prime candidate for use in organic light-emitting diodes (OLEDs). The 4-bromophenyl moiety offers a convenient handle for further functionalization through subsequent cross-coupling reactions, allowing for the tuning of its electronic properties or for its incorporation into larger polymeric systems. Specifically, it could serve as:

-

A blue emitter: Either as a dopant in a host material or as the primary emitting species in a non-doped emissive layer.

-

A host material: For other fluorescent or phosphorescent dopants, leveraging its wide bandgap.

-

A synthetic intermediate: For the creation of more complex, multifunctional organic electronic materials.[6]

The immediate future direction for research on this molecule should be its definitive synthesis and a thorough experimental investigation of its photophysical, thermal, and electrochemical properties. This foundational data is essential before its potential in OLED devices can be fully realized and optimized.

References

- Synthesis and Photophysical Processes of 9-bromo-10-naphthalen-2-yl-anthracene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2007.

- 9-(4-Bromophenyl)-10-(2-Naphthyl)Anthracene 97.0%(HPLC). PureSynth.

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characteriz

- Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.

- 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene. PubChem.

- Cas 936854-62-5, this compound. LookChem.

- Synthesis and Photophysical Properties of 9,10-Bis(3-aryl-2-naphthyl)anthracenes. Bulletin of the Chemical Society of Japan, 2015.

- This compound. Sunway Pharm.

- 9-Bromo-10-(4-(naphthalen-2-yl)phenyl)anthracene. Sigma-Aldrich.

- 9-(4-Bromophenyl)-10-(2-naphthyl)anthracene. MySkinRecipes.

- 9,10-Di(naphthalen-2-yl)anthracene. BenchChem.

- This compound. Sigma-Aldrich.

- 9-(4-Bromophenyl)-10-(1-naphthyl)anthracene 98.0+%, TCI America™. Fisher Scientific.

- 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molecules, 2020.

- 10-(naphthalen-2-yl)anthracene, ≥99 (HPLC). Sigma-Aldrich.

Sources

- 1. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Cas 936854-62-5,this compound | lookchem [lookchem.com]

9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 9,10-disubstituted anthracene are a cornerstone in the development of advanced organic materials, finding applications in fields ranging from organic light-emitting diodes (OLEDs) to molecular sensors. Their utility is intrinsically linked to their three-dimensional structure and the resulting photophysical properties. This guide provides a detailed examination of the molecular architecture of a specific, highly relevant derivative: this compound. We will dissect the critical interplay of steric and electronic factors that govern its conformation, outlining the experimental and computational methodologies used for its characterization. The central thesis of this analysis is that the profound steric hindrance between the bulky substituents at the C9 and C10 positions of the anthracene core dictates a highly twisted, non-coplanar molecular geometry, which in turn defines its unique material properties.

Introduction to the Molecular Framework

This compound is a polycyclic aromatic hydrocarbon (PAH) comprised of three distinct aromatic moieties linked by carbon-carbon single bonds[1]. The core of the molecule is a planar anthracene ring system. Attached to the sterically demanding C9 and C10 positions are a 4-bromophenyl group and a naphthalen-2-yl group, respectively.

The primary structural question for this and similar 9,10-disubstituted anthracenes is the relative orientation of the substituent rings with respect to the anthracene plane. Unlike unsubstituted polyaromatics, where planarity is often favored to maximize π-conjugation, the sheer size of the groups at the C9 and C10 positions forces a significant deviation from coplanarity. This steric repulsion is the dominant factor controlling the molecule's conformation and is a critical design element in preventing intermolecular aggregation in solid-state devices.[2]

Synthetic Strategy: The Power of Cross-Coupling

The construction of complex aromatic systems like this compound is most efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile tool for this purpose, enabling the precise formation of C-C bonds between aromatic rings.

A plausible and widely used synthetic pathway involves a sequential coupling strategy starting from 9,10-dibromoanthracene.

Exemplary Synthetic Protocol (Suzuki-Miyaura Coupling)

-

Monosubstitution: In the first step, 9,10-dibromoanthracene is reacted with one equivalent of naphthalen-2-ylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system like a toluene/ethanol/water mixture. This selective reaction yields the intermediate, 9-bromo-10-(naphthalen-2-yl)anthracene.[3]

-

Purification: The monosubstituted product is isolated and purified from the reaction mixture using column chromatography to remove any remaining starting material and disubstituted byproducts.

-

Disubstitution: The purified 9-bromo-10-(naphthalen-2-yl)anthracene is then subjected to a second Suzuki coupling reaction, this time with 4-bromophenylboronic acid under similar catalytic conditions.

-

Final Isolation: The final product, this compound, is isolated and purified, typically by recrystallization or chromatography, to yield a solid material suitable for characterization and application.

The causality behind this step-wise approach lies in controlling the stoichiometry to favor the formation of the asymmetric product. A one-pot reaction with both boronic acids could lead to a statistical mixture of products that would be challenging to separate.

Logical Workflow for Synthesis

Caption: Sequential Suzuki coupling strategy for targeted synthesis.

Conformational Analysis: A Tale of Two Twists

The most defining characteristic of this compound is its highly contorted, non-planar geometry in its ground state. The steric clash between the hydrogen atoms on the substituent rings and the peri-hydrogens of the anthracene core forces the 4-bromophenyl and naphthalen-2-yl groups to rotate significantly out of the anthracene plane.

X-Ray Crystallography: The Definitive View

Single-crystal X-ray diffraction (XRD) provides unambiguous, high-resolution data on the solid-state conformation. While the specific crystal structure for this exact molecule is not publicly available, data from closely related compounds, such as 9-bromo-10-[4-(1-naphthyl)phenyl]anthracene, reveals the expected structural motifs.[4] The key parameters defining the conformation are the dihedral angles between the mean planes of the aromatic systems.

It is predicted that the dihedral angle between the anthracene core and the 4-bromophenyl ring, as well as the angle between the anthracene core and the naphthalen-2-yl ring, will be large, likely in the range of 60° to 90°. This orthogonal arrangement minimizes steric repulsion, effectively isolating the π-systems of the three components.

Table 1: Predicted Key Structural Parameters for this compound

| Parameter | Predicted Value | Significance |

| C9-C(phenyl) Bond Length | ~1.51 Å | Standard sp²-sp² single bond, allowing rotation. |

| C10-C(naphthyl) Bond Length | ~1.51 Å | Standard sp²-sp² single bond, allowing rotation. |

| Dihedral Angle (Anthracene—Phenyl) | 60° - 85° | Indicates significant twisting to avoid steric clash. |

| Dihedral Angle (Anthracene—Naphthyl) | 65° - 90° | Indicates significant twisting, isolating the π-systems. |

| Anthracene Core Planarity | High (<0.05 Å deviation) | The anthracene core itself remains largely planar. |

These values are predictive, based on data from analogous structures and computational models.[4][5]

Computational Modeling: In Silico Validation

Density Functional Theory (DFT) calculations are an indispensable tool for predicting and understanding the molecular conformation. By performing a geometry optimization, one can calculate the minimum energy structure of the molecule.

Protocol for DFT-Based Conformational Analysis:

-

Structure Building: Construct an initial 3D model of the molecule.

-

Method Selection: Choose a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) that balances accuracy and computational cost for large aromatic systems.

-

Geometry Optimization: Perform an energy minimization calculation to find the most stable conformation (the global minimum on the potential energy surface).

-

Frequency Analysis: A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

Data Extraction: From the optimized geometry, extract key parameters such as bond lengths, bond angles, and, most importantly, the dihedral angles between the aromatic planes.

DFT calculations for 9,10-disubstituted anthracenes consistently corroborate the twisted structures observed experimentally, confirming that the high-energy steric penalty of a planar conformation is prohibitive.[6]

Workflow for Structural Characterization

Caption: Integrated experimental and computational workflow.

Structural Implications for Material Properties

The non-coplanar conformation of this compound is not merely a structural curiosity; it is the direct cause of its valuable photophysical properties.

-

Electronic Decoupling: The near-orthogonal twist between the substituents and the anthracene core disrupts the π-conjugation across the molecule. Consequently, the absorption and emission properties are largely dominated by the anthracene chromophore. This is a common feature in 9,10-disubstituted anthracenes, which often retain the characteristic blue fluorescence of the parent anthracene.[3][7]

-

Inhibition of Aggregation: In the solid state or in concentrated solutions, planar aromatic molecules tend to stack via π-π interactions. This aggregation often leads to fluorescence quenching, which is detrimental to the performance of OLEDs. The bulky, twisted structure of this molecule acts as a "molecular buffer," sterically hindering close packing and preserving the emissive properties of individual molecules.[2]

-

High Thermal Stability: The rigid, sterically locked conformation contributes to a high glass transition temperature and thermal stability, which are critical requirements for long-lasting electronic devices.

Conclusion

The molecular architecture of this compound is a masterclass in sterically-enforced conformational control. The bulky 4-bromophenyl and naphthalen-2-yl substituents at the C9 and C10 positions force the molecule into a highly twisted, non-planar geometry. This structure, which can be precisely determined through a combination of X-ray crystallography and validated with computational DFT methods, is the key to its function. By electronically decoupling the aromatic subunits and sterically inhibiting intermolecular aggregation, this conformation preserves the intrinsic blue luminescence of the anthracene core, making it and its analogs prime candidates for high-performance organic electronic materials. Understanding this fundamental structure-property relationship is paramount for the rational design of next-generation functional molecules.

References

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2007). Synthesis and Photophysical Processes of 9-bromo-10-naphthalen-2-yl-anthracene.

- Nature Communications. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene.

- PubChem. 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene.

- ResearchGate. (2016). Diels—Alder Reactions of Anthracene, 9-Substituted Anthracenes and 9,10-Disubstituted Anthracenes.

- ResearchGate. (2003). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes.

- Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation.

- PLOS ONE. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air.

- IRIS UniPA. Conformational analysis of methyl-substituted 9,10-dihydroanthracenes.

- LookChem. Cas 936854-62-5,this compound.

- Sigma-Aldrich. This compound.

- Journal of Materials Chemistry C. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion.

Sources

- 1. Cas 936854-62-5,this compound | lookchem [lookchem.com]

- 2. Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9-Bromo-10-[4-(1-naphthyl)phenyl]anthracene | C30H19Br | CID 59861528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Conformational analysis of methyl-substituted 9,10-dihydroanthracenes [iris.unipa.it]

- 7. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Characterization of Dabrafenib (CAS Number: 936854-62-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of Dabrafenib, a potent and selective inhibitor of BRAF kinases, identified by CAS number 936854-62-5. Initially developed as GSK2118436, Dabrafenib has become a cornerstone in the treatment of metastatic melanoma and other cancers harboring BRAF V600 mutations.[1][2] This document, designed for professionals in drug development and research, delves into the molecule's fundamental physicochemical properties, its mechanism of action within the MAPK signaling pathway, detailed spectroscopic and analytical characterization data, and established protocols for its synthesis and quality control. By consolidating this technical information, this guide aims to serve as an essential resource for scientists working with this targeted therapeutic agent.

Introduction: From Discovery to Clinical Significance

Dabrafenib is an orally bioavailable, ATP-competitive inhibitor targeting mutated forms of the B-raf (BRAF) protein, a key component of the RAS/RAF/MEK/ERK signaling pathway.[2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival in various cancers, most notably in approximately 50% of cutaneous melanomas.[2]

Developed by GlaxoSmithKline, Dabrafenib (GSK2118436) was identified as a highly selective inhibitor of these mutant BRAF kinases.[3] Its clinical efficacy, particularly in combination with the MEK inhibitor Trametinib, has been demonstrated in improving progression-free survival for patients with BRAF V600 mutation-positive unresectable or metastatic melanoma.[2] This guide provides the foundational chemical and analytical data that underpins its development and ongoing research.

Physicochemical and Structural Characterization

Dabrafenib is typically used in its mesylate salt form (CAS 1195768-06-9) to improve its pharmaceutical properties.

General Properties

The fundamental properties of Dabrafenib and its mesylate salt are summarized below, providing essential data for formulation and experimental design.

| Property | Value | Source(s) |

| Chemical Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [4] |

| CAS Number (Base) | 1195765-45-7 | [1] |

| CAS Number (Mesylate) | 1195768-06-9 | [4] |

| Molecular Formula (Base) | C₂₃H₂₀F₃N₅O₂S₂ | [1] |

| Molecular Weight (Base) | 519.6 g/mol | [1] |

| Molecular Formula (Mesylate) | C₂₄H₂₄F₃N₅O₅S₃ | [4] |

| Molecular Weight (Mesylate) | 615.68 g/mol | [4] |

| Appearance | White to slightly colored solid | [4] |

| Melting Point (Mesylate) | >234°C (decomposition) | [1] |

| Solubility (Mesylate) | Very slightly soluble at pH 1, practically insoluble above pH 4 in aqueous media. Soluble to 50 mM in DMSO. | [4] |

| pKa | 6.6 (sulfonamide), 2.2 (pyrimidine), -1.5 (thiazole) | [4] |

| LogP | 2.9 | [5] |

Crystalline Structure

The solid-state form of Dabrafenib mesylate is critical for its stability and bioavailability. Multiple crystalline forms have been identified through X-ray powder diffraction (XRPD). For instance, a hydrate form (Form IV) is characterized by prominent peaks at diffraction angles (2θ) of 4.7°, 9.2°, 12.8°, 13.8°, 15.0°, and 16.3°.[5][6] The crystal structure of Dabrafenib bound to the BRAF V600E kinase domain has been resolved (PDB ID: 5CSW), providing invaluable insight into its binding mode and mechanism of inhibition.[7]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib functions by selectively inhibiting the kinase activity of mutated BRAF, thereby blocking downstream signaling in the Mitogen-Activated Protein Kinase (MAPK) pathway.

BRAF Inhibition

In cells with BRAF V600 mutations, the BRAF protein is constitutively active, leading to persistent phosphorylation of MEK1 and MEK2. These, in turn, phosphorylate ERK1 and ERK2, which translocate to the nucleus to regulate gene expression related to cell proliferation, differentiation, and survival. Dabrafenib binds to the ATP-binding site of the mutant BRAF kinase, preventing this phosphorylation cascade.[2] This leads to a G1 cell cycle arrest and subsequent apoptosis in cancer cells.

Kinase Selectivity

Dabrafenib exhibits high selectivity for mutant BRAF kinases. The IC₅₀ values demonstrate its potency against various forms:

-

BRAF V600E: 0.65 nM

-

BRAF V600K: 0.5 nM

-

BRAF V600D: 1.84 nM It is less potent against wild-type BRAF (3.2 nM) and CRAF (5.0 nM). This selectivity is crucial for its therapeutic window, although off-target effects and paradoxical activation of the MAPK pathway in wild-type BRAF cells can occur.

Sources

- 1. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Dabrafenib mesylate, GSK 2118436 ダブラフェニブ 达拉菲尼, [orgspectroscopyint.blogspot.com]

- 4. researchgate.net [researchgate.net]

- 5. US9884856B2 - Crystal form of Dabrafenib mesylate and preparation method thereof - Google Patents [patents.google.com]

- 6. rcsb.org [rcsb.org]

- 7. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene in common organic solvents

An In-Depth Technical Guide to the Solubility of 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound, a significant polycyclic aromatic hydrocarbon (PAH) intermediate in materials science and organic synthesis.[1] Given the general lack of publicly available quantitative solubility data for this specific molecule[1], this document emphasizes robust methodology. We delve into the theoretical underpinnings of solubility, focusing on the principle of "like dissolves like" and the predictive power of Hansen Solubility Parameters (HSP). The centerpiece of this guide is a detailed, field-proven protocol for the Saturated Shake-Flask Method, the gold standard for thermodynamic solubility determination.[2][3] This is supplemented by a complete, self-validating workflow for quantification using UV-Vis spectrophotometry. This guide is intended for researchers, chemists, and drug development professionals who require a reliable and scientifically grounded approach to characterizing the solubility of complex aromatic compounds.

Introduction: The Compound and Its Significance

This compound (CAS: 936854-62-5) is a large, rigid, and highly aromatic molecule with the chemical formula C₃₀H₁₉Br and a molecular weight of approximately 459.38 g/mol .[1][4] Its structure, featuring three distinct aromatic systems, makes it a valuable building block in the synthesis of advanced functional materials, particularly for applications in organic light-emitting diodes (OLEDs) and other areas of materials science.[1]

The solubility of this compound is a critical physical property that governs its utility. In synthetic chemistry, solubility dictates the choice of reaction solvents, purification methods (e.g., recrystallization), and overall process efficiency. In materials science and drug development, solubility directly impacts formulation, bioavailability, and the ability to process the material into thin films or other functional forms. The compound's high melting point of 310 °C suggests strong intermolecular forces in the solid state, hinting that careful solvent selection is paramount for effective dissolution.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a foundational qualitative understanding of solubility. This concept is more formally quantified using solubility parameters, among which the Hansen Solubility Parameters (HSP) are exceptionally powerful for practical applications.[5]

HSP theory posits that the total cohesive energy of a substance can be divided into three components, representing different types of intermolecular forces[6][7]:

-

δD (Dispersion): Energy from van der Waals forces. For this compound, its large, electron-rich aromatic structure means this component is significant.

-

δP (Polar): Energy from dipolar intermolecular forces. The presence of the bromo-substituent introduces a moderate dipole moment.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds. As the molecule has no hydrogen bond donors, this component is expected to be very low.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated, and smaller distances correlate with higher solubility.[5] This framework allows for the rational selection of solvents and the prediction of solubility behavior.

Caption: Logical workflow for predicting solubility using Hansen Solubility Parameters (HSP).

Gold-Standard Protocol: The Saturated Shake-Flask Method

The most reliable and widely used method for determining the thermodynamic solubility of a compound is the Saturated Shake-Flask Method.[2] It is considered the benchmark technique because it allows a true equilibrium to be established between the undissolved solid and the solvent, providing a measurement of the intrinsic solubility.

Causality Behind Experimental Choices

-

Use of Excess Solid: Adding an amount of the compound that will not fully dissolve is crucial to ensure that the final solution is genuinely saturated.[2] This creates a solid-phase reservoir that maintains saturation even if minor temperature fluctuations occur.

-

Equilibration Time (24-72 hours): Complex, high-molecular-weight compounds can take a significant amount of time to reach equilibrium. Agitating the suspension for an extended period ensures that the dissolution process is complete.[8] The endpoint is validated by taking measurements at different time points (e.g., 24h and 48h) and confirming that the measured concentration no longer increases.[2]

-

Temperature Control: Solubility is highly temperature-dependent. Conducting the experiment in a temperature-controlled shaker or water bath is essential for reproducibility and accuracy. Ambient temperature (~25 °C) is a common standard.

-

Phase Separation: It is critical to separate the saturated solution from the excess solid without altering the equilibrium. Centrifugation followed by careful withdrawal of the supernatant is superior to filtration, as the filter membrane can sometimes adsorb the solute, leading to artificially low results.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound (e.g., ~10 mg) to a series of 4 mL glass vials. The exact mass is not critical, but it must be sufficient to leave visible undissolved solid.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250 rpm). Allow the vials to shake for at least 24 hours. For rigorous studies, a 48-hour or 72-hour time point should also be included.[9]

-

Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow larger particles to settle. Transfer the vials to a centrifuge and spin at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet all remaining solid.

-

Sample Collection: Carefully open the vial and use a pipette to withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.

-

Dilution: Immediately dilute the collected supernatant with a known factor using fresh solvent. This is necessary to bring the concentration into the linear range of the analytical instrument. The high aromaticity of the target compound suggests strong UV absorbance, so a dilution factor of 100x or greater may be required.

-

Quantification: Analyze the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.[10][11]

Caption: Experimental workflow for the Saturated Shake-Flask solubility determination method.

Protocol for Analytical Quantification via UV-Vis Spectrophotometry

Due to its extensive chromophore, UV-Vis spectrophotometry is a rapid and reliable method for quantifying the concentration of this compound.

Instrument and Parameter Setup

-

Wavelength Scan: Prepare a dilute solution of the compound in the chosen solvent. Scan the absorbance from 200-600 nm to identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for all subsequent measurements to ensure maximum sensitivity and adherence to Beer's Law.

-

Blank Correction: Use the pure organic solvent as a blank to zero the spectrophotometer before each measurement.

Preparation of Calibration Curve (Self-Validation)

A calibration curve is essential for converting absorbance readings into concentration values.

-

Stock Solution: Accurately weigh a small amount (e.g., 5.0 mg) of the compound and dissolve it in a known volume (e.g., 50.0 mL) of the solvent to create a primary stock solution.

-

Serial Dilutions: Perform a series of precise serial dilutions from the stock solution to create at least five standard solutions of known, decreasing concentrations.

-

Measurement: Measure the absorbance of each standard at the predetermined λ_max.

-

Plotting and Analysis: Plot Absorbance vs. Concentration (in mg/L or mol/L). Perform a linear regression on the data. The resulting equation (y = mx + c) and the correlation coefficient (R²) are determined. An R² value > 0.995 is required to demonstrate linearity and validate the assay.

Calculation of Solubility

-

Measure the absorbance of the diluted supernatant sample from the shake-flask experiment.

-

Use the equation from the calibration curve to calculate the concentration of the diluted sample: Concentration_diluted = (Absorbance - c) / m .

-

Multiply this value by the dilution factor to determine the final solubility of the saturated solution: Solubility = Concentration_diluted × Dilution Factor .

Expected Solubility and Data Interpretation

While specific experimental data is not publicly available, we can predict a qualitative solubility profile based on the compound's structure and solvent properties.

| Solvent | Solvent Type | Polarity Index | Expected Solubility | Rationale |

| Toluene | Aromatic | 2.4 | High | Aromatic solvent provides favorable π-π stacking interactions with the anthracene and naphthyl rings. |

| Dichloromethane (DCM) | Halogenated | 3.1 | High | Good dispersion and polar interactions; effective for many large organic molecules. |

| Tetrahydrofuran (THF) | Ether | 4.0 | Moderate to High | Aprotic ether with moderate polarity, capable of dissolving a wide range of compounds. |

| Acetone | Ketone | 5.1 | Low to Moderate | More polar than THF; the polarity mismatch with the largely nonpolar solute may limit solubility. |

| Ethyl Acetate | Ester | 4.4 | Low to Moderate | Intermediate polarity; solubility will depend on the balance of forces. |

| Ethanol | Alcohol (Protic) | 4.3 | Very Low | The solvent's strong hydrogen-bonding network is unfavorable for solvating the non-protic solute. |

| Hexane | Aliphatic | 0.1 | Very Low | Nonpolar, but lacks the aromatic character needed for effective π-π interactions with the solute. |

This table serves as a guide for solvent selection in initial screening experiments. The experimental results obtained from the shake-flask method would be used to populate this table with quantitative data (e.g., in mg/mL or mmol/L), providing a valuable, empirically determined solubility profile for this compound.

References

-

LookChem. Cas 936854-62-5, this compound. Available at: [Link]

-

MDPI. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Available at: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available at: [Link]

-

SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available at: [Link]

-

Adscientis. Hansen Solubility Parameters (HSP). Available at: [Link]

-

National Center for Biotechnology Information. Pencil and Paper Estimation of Hansen Solubility Parameters. Available at: [Link]

Sources

- 1. Cas 936854-62-5,this compound | lookchem [lookchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. scispace.com [scispace.com]

- 4. This compound - CAS:936854-62-5 - Sunway Pharm Ltd [3wpharm.com]

- 5. Solubility parameters (HSP) [adscientis.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. bioassaysys.com [bioassaysys.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Guide to the Theoretical Calculation of Frontier Molecular Orbitals for 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene

This technical guide provides a comprehensive, field-proven methodology for the theoretical calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 9-(4-Bromophenyl)-10-(naphthalen-2-yl)anthracene. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind computational choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of Frontier Orbitals

This compound is a polycyclic aromatic hydrocarbon (PAH) with a complex, sterically hindered structure.[1] Such molecules are foundational building blocks in materials science for applications like Organic Light-Emitting Diodes (OLEDs) and as intermediates in organic synthesis.[1] For both material scientists and drug development professionals, the electronic properties are paramount. These properties are fundamentally governed by the molecule's frontier molecular orbitals: the HOMO and LUMO.

The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The difference between these two levels, the HOMO-LUMO gap, is a critical parameter that approximates the energy required for electronic excitation and influences the molecule's color, photophysical behavior, and chemical reactivity.[2][3] Accurate theoretical prediction of these levels allows for the in silico screening of novel materials and potential drug candidates, saving significant time and resources.

Theoretical Cornerstone: Density Functional Theory (DFT)

To accurately model the electronic structure of a complex organic molecule, we turn to quantum chemical methods. Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost.[4]

DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[5] This allows us to avoid calculating the full, complex many-electron wavefunction. Instead, we solve the Kohn-Sham equations for a set of fictitious non-interacting electrons that yield the same electron density as the real system. The key to DFT's success lies in the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation.[6]

For molecules like the one , with extensive π-conjugation, hybrid XC functionals are a proven choice. These functionals, such as the widely-used B3LYP, incorporate a portion of exact Hartree-Fock exchange, which tends to improve the description of electronic properties in organic semiconductors.[7][8]

The Computational Protocol: A Self-Validating Workflow

The following protocol outlines a robust and verifiable procedure for calculating the HOMO/LUMO levels. We will use the industry-standard as our computational engine.[9][10][11]

Causality in Method Selection

Our choice of methodology is dictated by the need for reliable results on a moderately large organic molecule.

-

Software : Gaussian is a general-purpose computational chemistry package with a wide array of implemented DFT functionals and basis sets, making it an ideal choice.[9][12]

-

Functional : We will employ the B3LYP hybrid functional. This is a well-benchmarked choice for organic molecules that provides a good description of both ground and excited state properties.[13][14][15]

-

Basis Set : We will use the 6-31G(d) Pople-style basis set.[16] This is a split-valence basis set, meaning it uses two sets of functions to describe the valence electrons, providing necessary flexibility.[17] The (d) indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the anisotropic electron distributions in π-systems.[18][19] This basis set represents a strong compromise between accuracy and computational expense for a molecule of this size.[14]

Visualizing the Workflow

The entire computational process follows a logical, multi-step sequence designed to ensure the final energy calculations are performed on a physically realistic molecular structure.

Caption: A validated workflow for accurate HOMO/LUMO calculation.

Step-by-Step Experimental Protocol

Step 1: Geometry Optimization

The first and most critical step is to find the lowest energy conformation of the molecule. We start with a reasonable 3D guess of the structure and allow the DFT algorithm to iteratively adjust the atomic positions until a stationary point on the potential energy surface is found.

-

Gaussian Input File (optimization.gjf):

-

Execution : Run the calculation using the Gaussian command: g16 < optimization.gjf > optimization.log

Step 2: Vibrational Frequency Analysis

To confirm that the optimized geometry is a true energy minimum and not a transition state, we must perform a frequency calculation. A true minimum will have zero imaginary frequencies.

-

Causality : This step is a critical validation. If imaginary frequencies are present, it means the structure is unstable along that vibrational mode, and the geometry is not a true minimum. Proceeding without this check can lead to erroneous energy values.

-

Gaussian Input File (frequency.gjf):

-

Execution : Run the calculation: g16 < frequency.gjf > frequency.log. Check the output file for the absence of imaginary frequencies.

Step 3: Single-Point Energy Calculation (HOMO/LUMO)

With a validated minimum-energy structure, we can now perform a final, high-precision single-point energy calculation to determine the molecular orbital energies. We will perform this in both the gas phase and in a solvent to understand environmental effects.

-

Solvent Effects : The electronic properties of molecules can be significantly influenced by their environment.[20][21] We will use the Self-Consistent Reaction Field (SCRF) method with the Polarizable Continuum Model (PCM) to simulate the effect of a solvent, such as dichloromethane (DCM), a common solvent for organic electronics.[6][13]

-

Gaussian Input File (sp_gas.gjf - Gas Phase):

-

Gaussian Input File (sp_dcm.gjf - In Dichloromethane):

-

Execution : Run both calculations. The HOMO and LUMO energies will be printed in the resulting .log output files.

Data Analysis and Visualization

Locating and Interpreting the Data

In the Gaussian output file (.log), search for the section titled "Population analysis using the SCF density". The energies of the alpha molecular orbitals will be listed. The highest energy level with an occupancy of 1.000 is the HOMO, and the lowest energy level with an occupancy of 0.000 is the LUMO.

Summarizing Quantitative Data

The calculated energies should be compiled into a clear, comparative table.

| Parameter | Gas Phase (eV) | Dichloromethane (eV) |

| HOMO Energy | Calculated Value | Calculated Value |

| LUMO Energy | Calculated Value | Calculated Value |

| HOMO-LUMO Gap | Calculated Value | Calculated Value |

Note: Values are placeholders for the results of the actual calculation.

Visualizing the Frontier Orbitals

A qualitative understanding of the electronic structure requires visualizing the spatial distribution of the HOMO and LUMO. The HOMO typically shows regions of high electron density from which an electron is most likely to be removed, while the LUMO shows regions where an accepted electron would most likely reside.

Caption: Expected contributions to frontier molecular orbitals.

Based on the structure, it is anticipated that the HOMO will be primarily localized on the electron-rich anthracene and naphthalene moieties. The LUMO is expected to have significant contributions from the anthracene core, with potential localization influenced by the electron-withdrawing nature of the bromophenyl group. Visualization confirms these hypotheses and provides deeper insight into potential charge transfer pathways.

Conclusion

This guide provides a robust, scientifically-grounded framework for the theoretical calculation of the HOMO and LUMO energy levels of this compound. By following a self-validating workflow that includes geometry optimization, frequency confirmation, and consideration of solvent effects, researchers can generate reliable and reproducible data. This computational insight is invaluable for accelerating the design and screening of novel organic materials and therapeutic agents, bridging the gap between molecular structure and electronic function.

References

-

Adamo, C., & Jacquemin, D. (2013). The calculations of excited-state properties with Time-Dependent Density Functional Theory. Chemical Society Reviews, 42(3), 845-856. [Link][22]

-

Burke, K., Werschnik, J., & Gross, E. K. (2005). Time-dependent density functional theory: Past, present, and future. The Journal of Chemical Physics, 123(6), 062206. [Link]

-

Digital Perspectives. (n.d.). Density-Functional Theory (DFT) Computations on Organic Semiconductors. Liberty University. [Link][2]

-

El-Sheref, H. F., et al. (2022). Investigating the potential of organic semiconductor materials by DFT and TD-DFT calculations on aNDTs. Scientific Reports, 12(1), 1-14. [Link][23]

-

Isborn, C. (n.d.). Computational Modeling of Solvent Effects. University of California, Santa Barbara. [Link][20]

-

Furche, F., & Rappoport, D. (2005). Density functional methods for excited states: equilibrium structure and electronic spectra. In Computational Photochemistry (Vol. 16, pp. 93-128). Elsevier. [Link][5]

-

Improta, R., et al. (2016). Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments. Physical Chemistry Chemical Physics, 18(31), 20967-20981. [Link][24]

-

Herbert, J. M. (2016). Time-Dependent Density-Functional Theory. In Reviews in Computational Chemistry (Vol. 29, pp. 391-499). John Wiley & Sons. [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link][9]

-

Savas, P. (2018). Density Functional Theory (DFT) Computations on Organic Semiconductors. MRS Online Proceedings Library, 1414. [Link][14]

-

Medium. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. [Link][12]

-